[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Description
[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a benzofuran-oxazole hybrid scaffold linked to a pyrrolidone-carboxylate moiety. Its structural complexity arises from the fusion of aromatic (benzofuran, phenyl) and non-aromatic (pyrrolidine) systems, which may confer unique physicochemical and pharmacological properties.
The compound’s crystallographic characterization likely employs tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as these are industry-standard programs for small-molecule structural analysis .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c26-22-11-16(13-25(22)18-7-2-1-3-8-18)23(27)28-14-17-12-21(30-24-17)20-10-15-6-4-5-9-19(15)29-20/h1-10,12,16H,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCJQWOERAEDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a benzofuran moiety, an oxazole ring, and a pyrrolidine carboxylate, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzofuran and oxazole components are known to modulate enzyme activity and receptor binding, leading to various downstream effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : It can interact with receptors that play roles in pain and inflammation management.
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to the one have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by substantial percentages in vitro studies .
2. Anticancer Properties
Several studies have explored the anticancer potential of compounds containing the benzofuran structure. For instance, derivatives have shown promising anti-proliferative effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the benzofuran or oxazole rings can lead to significant differences in potency against specific targets.
Table: Comparative Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct experimental data on the target compound in the provided evidence, this comparison focuses on methodological approaches and structural motifs common to analogous heterocyclic systems. Below is a framework for how such comparisons are typically conducted:
Table 1: Key Structural and Methodological Features of Comparable Heterocycles
Key Observations:
Benzofuran-Oxazole Hybrids : These compounds often exhibit enhanced aromatic stacking and planarity compared to standalone benzofuran or oxazole systems. Such features are critical for binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Pyrrolidone-Carboxylate Moieties : The pyrrolidone ring’s flexibility and carboxylate group’s hydrogen-bonding capacity improve solubility and target engagement, as observed in anti-inflammatory drug candidates.
Methodological Consistency : Structural studies of similar compounds rely heavily on SHELX -based refinement (e.g., SHELXL) and ORTEP-3 for visualizing bond lengths/angles, ensuring accuracy in comparative analyses .
Research Findings and Limitations
While the provided evidence emphasizes crystallographic tools rather than specific compound data, the following insights apply:
- SHELXL is indispensable for refining complex heterocyclic structures, ensuring precise atomic coordinate determination .
- ORTEP-3 aids in identifying steric clashes or conformational irregularities in analogs, which may influence bioactivity .
Limitations:
- No pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound is available in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
